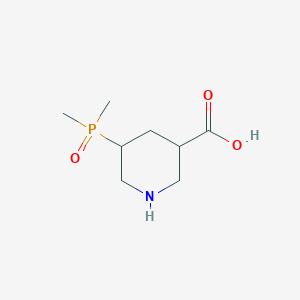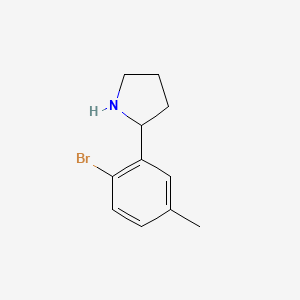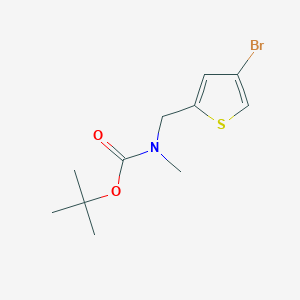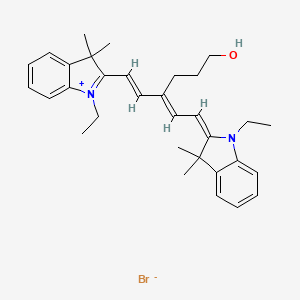
5-(Dimethylphosphoryl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylphosphoryl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C8H16NO3P. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of 5-(Dimethylphosphoryl)piperidine-3-carboxylic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from piperidine derivatives.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
5-(Dimethylphosphoryl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaOH).
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, alcohols, amines, and carboxylic acids.
Scientific Research Applications
5-(Dimethylphosphoryl)piperidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Dimethylphosphoryl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
5-(Dimethylphosphoryl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives:
Properties
Molecular Formula |
C8H16NO3P |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
5-dimethylphosphorylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H16NO3P/c1-13(2,12)7-3-6(8(10)11)4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
TZFWDMAWWQAENT-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1CC(CNC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)





![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)


![2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)



